5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a synthetic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 335.15 g/mol. This compound is classified as a tetrazole derivative, which is known for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties .
5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide falls under the category of heterocyclic compounds due to the presence of a pyridine ring and a tetrazole moiety. It is also classified as an amide due to the carboxamide functional group present in its structure.
The synthesis of 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves several steps, including the formation of the tetrazole ring and subsequent coupling with the pyridine derivative.
Technical Details:
The molecular structure of 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide features:
Data:
InChI=1S/C13H8Cl2N6O/c14-11-5-8(6-16-12(11)15)13(22)18-9-1-3-10(4-2-9)21-7-17-19-20-21/h1-7H,(H,18,22).5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions typical for amides and heterocycles:
Technical Details:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide largely involves its interaction with biological targets:
Data:
Relevant Data:
The purity of commercially available samples is often around 95%, indicating high quality suitable for research applications .
5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific uses:
Due to its structural characteristics and biological potential, this compound continues to be an area of interest in medicinal chemistry and drug development .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7